[4-Chloro-3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
Description
[4-Chloro-3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a polyhalogenated aromatic compound characterized by a phenyl ring substituted with a chlorine atom at position 4 and a 2,4,5-trichlorocyclohexa-2,4-dienyl group at position 2. While direct evidence of its synthesis or applications is absent in the provided materials, its structural features suggest parallels with pharmaceuticals, agrochemicals, or polymer precursors. The compound’s multiple chlorine substituents likely enhance lipophilicity and steric bulk, which may influence reactivity, stability, or biological activity .
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-3-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)8-3-4-11(15)9(5-8)10-6-13(17)14(18)7-12(10)16/h3-5,7,10H,6H2,1-2H3 |
InChI Key |
MTPVOOPRISTHTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Cl)C2CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Polymer Chemistry
- 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Structure: Contains a chlorinated isoindoline-1,3-dione core with a phenyl group. Key Differences: Lacks the dimethylamine group and cyclohexadienyl substituent. Applications: Used as a monomer for polyimide synthesis due to its anhydride-forming capability. High purity is critical for polymer performance . Relevance: Demonstrates that chlorinated aromatic compounds with planar structures are valuable in polymer chemistry, but the target compound’s dimethylamine and cyclohexadienyl groups may limit its suitability for similar applications.
Pharmaceutical Analogues with Chlorinated Aromatic Systems
- Dapagliflozin (): Structure: Features a 4-chloro-3-(4-ethoxybenzyl)phenyl group attached to a glucitol moiety. Key Differences: Replaces the trichlorocyclohexadienyl group with an ethoxybenzyl substituent and lacks the dimethylamine. Applications: Antidiabetic drug targeting sodium-glucose transport proteins. The chloro and ethoxybenzyl groups enhance target binding and metabolic stability .
-
- Structure : Contains a 4-chloro-3-(trifluoromethyl)phenyl group linked to a urea-pyridinecarboxamide scaffold.
- Key Differences : Uses a trifluoromethyl group instead of the cyclohexadienyl system and includes a sulfonate salt for solubility.
- Applications : Tyrosine kinase inhibitor used in cancer therapy. The chloro and trifluoromethyl groups optimize kinase inhibition and pharmacokinetics .
- Relevance : Highlights the importance of halogenated substituents in drug design, though the target compound’s dimethylamine may alter its mechanism of action.
Data Table: Comparative Analysis
Research Implications and Limitations
- Electronic and Steric Effects : The target compound’s trichlorocyclohexadienyl group likely increases electron-withdrawing effects and steric bulk compared to simpler chloro-phenyl derivatives. This could hinder nucleophilic substitution reactions but enhance π-π stacking in biological systems .
- Solubility and Bioavailability: The dimethylamine group may improve aqueous solubility relative to non-polar analogues like sorafenib, though this requires experimental validation.
- Synthetic Challenges : Introducing the trichlorocyclohexadienyl moiety may require specialized reagents or conditions, as seen in complex halogenation protocols for dapagliflozin and sorafenib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
